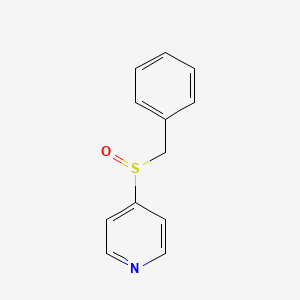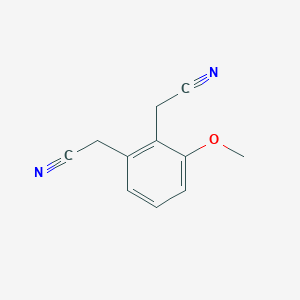![molecular formula C17H38ClN3 B14376281 N,N-Dibutyl[bis(diethylamino)]methaniminium chloride CAS No. 89450-30-6](/img/structure/B14376281.png)
N,N-Dibutyl[bis(diethylamino)]methaniminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl[bis(diethylamino)]methaniminium chloride is a quaternary ammonium compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl[bis(diethylamino)]methaniminium chloride typically involves the reaction of dibutylamine with diethylamine in the presence of a suitable alkylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through nucleophilic substitution, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl[bis(diethylamino)]methaniminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N,N-Dibutyl[bis(diethylamino)]methaniminium oxide.
Reduction: Formation of N,N-Dibutyl[bis(diethylamino)]methaniminium hydride.
Substitution: Formation of various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
N,N-Dibutyl[bis(diethylamino)]methaniminium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl[bis(diethylamino)]methaniminium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It also forms complexes with various biomolecules, affecting their function and stability. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and inhibition of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutylamine: A secondary amine used in corrosion inhibitors and emulsifiers.
Diisobutylamine: A secondary amine with applications in bacterial growth inhibition and as a precursor to fertilizers.
Uniqueness
N,N-Dibutyl[bis(diethylamino)]methaniminium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical properties and reactivity. Unlike secondary amines like dibutylamine and diisobutylamine, this compound exhibits enhanced stability and solubility in aqueous media, making it suitable for a wider range of applications.
Propriétés
Numéro CAS |
89450-30-6 |
|---|---|
Formule moléculaire |
C17H38ClN3 |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
bis(diethylamino)methylidene-dibutylazanium;chloride |
InChI |
InChI=1S/C17H38N3.ClH/c1-7-13-15-20(16-14-8-2)17(18(9-3)10-4)19(11-5)12-6;/h7-16H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
ZBOHREJNHNIBPL-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](=C(N(CC)CC)N(CC)CC)CCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phenylsilane](/img/structure/B14376198.png)


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
